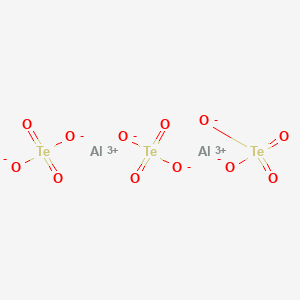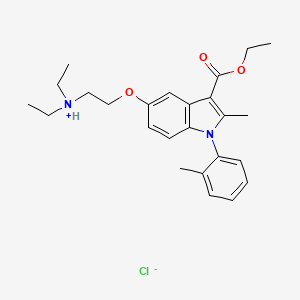
2,7-Dimethoxy-1-methyl-9-(2-(1-pyrrolidinyl)ethyl)carbazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dimethoxy-1-methyl-9-(2-(1-pyrrolidinyl)ethyl)carbazole hydrochloride is a complex organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This particular compound is characterized by the presence of methoxy groups, a methyl group, and a pyrrolidinyl ethyl side chain, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-1-methyl-9-(2-(1-pyrrolidinyl)ethyl)carbazole hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the Fischer indolization reaction, where an enol intermediate is exposed to hydrochloric acid under reflux conditions in toluene to yield the desired carbazole derivative . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and minimize waste. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
化学反应分析
Types of Reactions
2,7-Dimethoxy-1-methyl-9-(2-(1-pyrrolidinyl)ethyl)carbazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the existing functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated reagents to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds
科学研究应用
2,7-Dimethoxy-1-methyl-9-(2-(1-pyrrolidinyl)ethyl)carbazole hydrochloride has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2,7-Dimethoxy-1-methyl-9-(2-(1-pyrrolidinyl)ethyl)carbazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
相似化合物的比较
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share structural similarities and exhibit diverse biological activities.
Indole Derivatives: Indole-based compounds, known for their wide range of pharmacological properties, are structurally related to carbazole derivatives and are often used in drug discovery.
Uniqueness
2,7-Dimethoxy-1-methyl-9-(2-(1-pyrrolidinyl)ethyl)carbazole hydrochloride stands out due to its unique combination of functional groups and structural features. The presence of methoxy and pyrrolidinyl groups enhances its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
41734-93-4 |
|---|---|
分子式 |
C21H27ClN2O2 |
分子量 |
374.9 g/mol |
IUPAC 名称 |
2,7-dimethoxy-1-methyl-9-(2-pyrrolidin-1-ium-1-ylethyl)carbazole;chloride |
InChI |
InChI=1S/C21H26N2O2.ClH/c1-15-20(25-3)9-8-18-17-7-6-16(24-2)14-19(17)23(21(15)18)13-12-22-10-4-5-11-22;/h6-9,14H,4-5,10-13H2,1-3H3;1H |
InChI 键 |
KMKIUHONTMZBBE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1N(C3=C2C=CC(=C3)OC)CC[NH+]4CCCC4)OC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


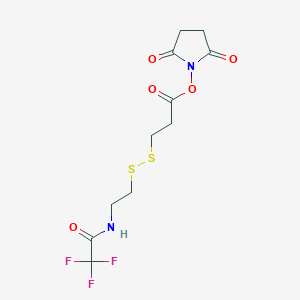
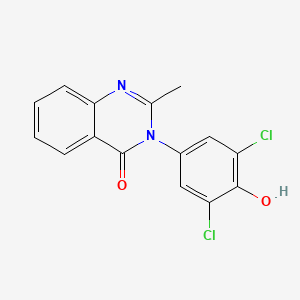
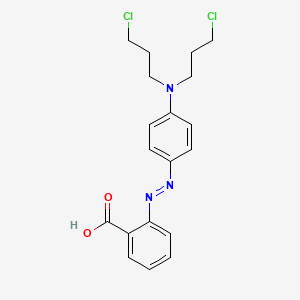

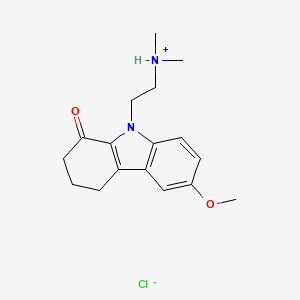
![3-[4-[(3S)-3-[(4-chlorophenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B13729734.png)
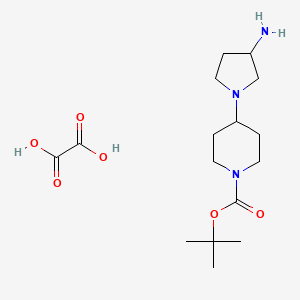
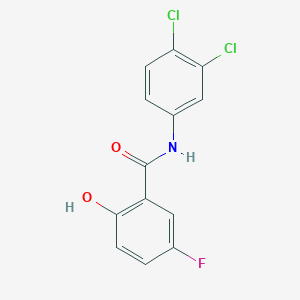
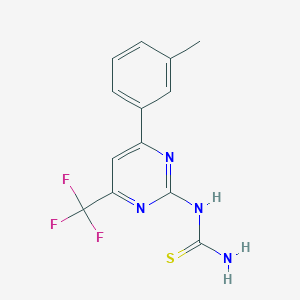
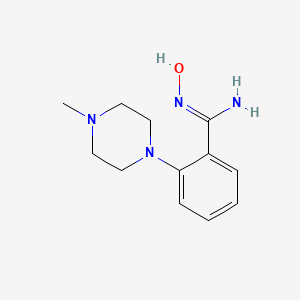
![Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13729764.png)
![(4R)-Methyl 4-((3S,10R,13R,17R)-3-acetoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13729773.png)
